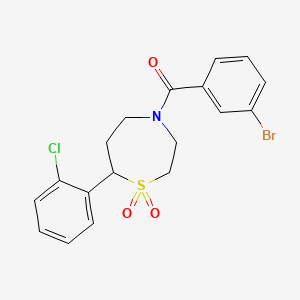

(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Description

The compound "(3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone" is a structurally complex molecule featuring a 1,4-thiazepane ring with 1,1-dioxido modifications, a 3-bromophenyl group, and a 2-chlorophenyl substituent.

Propriétés

IUPAC Name |

(3-bromophenyl)-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrClNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVLGJWVMQOYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a member of the thiazepane family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structural features:

- Core Structure : A thiazepane ring with a dioxido group.

- Substituents : A bromophenyl and chlorophenyl group that enhance its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazepanes exhibit significant antimicrobial activity. For instance, compounds structurally similar to (3-Bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone have shown efficacy against various bacterial strains. A study demonstrated that thiazepane derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Thiazepane derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways. For example, studies on related compounds revealed that they could inhibit tumor cell proliferation in vitro and in vivo models . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Certain thiazepane derivatives have been shown to inhibit enzymes such as α-glucosidase and other targets involved in metabolic pathways. This inhibition can lead to potential applications in managing diabetes and obesity .

Case Studies

Several case studies highlight the biological activities of similar compounds:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of thiazepane derivatives.

- Method : In vitro testing against various bacterial strains.

- Results : Significant inhibition was observed, particularly against Staphylococcus aureus and Escherichia coli.

-

Antitumor Efficacy Study :

- Objective : To assess the cytotoxic effects of thiazepane derivatives on cancer cell lines.

- Method : MTT assay for cell viability.

- Results : Notable reduction in cell viability was recorded for breast and lung cancer cell lines.

-

Enzyme Inhibition Study :

- Objective : To test the inhibitory effects on α-glucosidase.

- Method : Enzyme activity assay.

- Results : The compound exhibited a dose-dependent inhibition pattern, suggesting potential use in diabetes management.

Data Table of Biological Activities

Comparaison Avec Des Composés Similaires

Structural Analogs with Thiazepane Cores

Key Compounds:

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone (CAS: 1795482-52-8) Molecular Formula: C₂₀H₁₉ClN₂OS Molecular Weight: 370.9 Substituents: 2-Chlorophenyl (thiazepane), indol-5-yl (methanone) Key Features: The absence of the 1,1-dioxido group in the thiazepane ring distinguishes it from the target compound, likely reducing polarity and altering solubility .

Structural Comparison Table :

Bromophenyl-Substituted Analogs

Key Compounds:

4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS: 1114871-95-2) Molecular Formula: C₂₃H₁₈BrNO₃S Molecular Weight: 468.4 Key Features: The 3-bromophenyl group in this benzothiazin derivative demonstrates how bromine’s steric and electronic effects influence π-π stacking and binding affinity in receptor-ligand interactions .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Molecular Formula: C₁₇H₁₄BrFN₂O Key Features: Comparative DFT studies highlight that bromine at the para position on phenyl rings increases molecular polarizability compared to meta-substituted analogs .

Chlorophenyl-Substituted Analogs

Key Compounds:

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone (CAS: 175136-39-7) Molecular Formula: C₁₆H₁₀BrClO₃ Key Features: The 2-chlorophenyl group in this benzodioxin derivative exhibits reduced rotational freedom compared to ortho-substituted analogs, impacting conformational stability .

Computational Insights from DFT Studies

- Electronic Properties : DFT analyses of bromophenyl- and chlorophenyl-containing compounds (e.g., 2-(3-bromophenyl)-4-(4-bromophenyl)-dihydrobenzodiazepines) reveal that bromine’s electronegativity and polarizable nature enhance charge transfer efficiency, while chlorine’s smaller size minimizes steric hindrance .

- Structural Stability : The 1,1-dioxido group in thiazepane derivatives stabilizes the ring conformation via intramolecular hydrogen bonding, as observed in sulfonated heterocycles .

Méthodes De Préparation

Cyclization of 2-Chlorophenyl-Substituted Precursors

A primary route involves the reaction of 2-chlorobenzylamine with 1,3-dibromopropane in the presence of triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic substitution, where the amine attacks the terminal bromide, followed by intramolecular cyclization to form the seven-membered thiazepane ring.

Reaction Conditions :

- Solvent: Anhydrous dimethylacetamide (DMAc)

- Temperature: 80°C under nitrogen atmosphere

- Duration: 12 hours

- Yield: 68% (unoptimized)

The intermediate 7-(2-chlorophenyl)-1,4-thiazepane (I ) is isolated as a colorless oil. Key spectral data:

Alternative Pathway: Thiol-Epoxide Cyclization

An enantioselective method adapted from benzothiazepane synthesis employs 2-chlorostyrene oxide and cysteamine hydrochloride. The epoxide undergoes ring-opening by the thiol group, followed by acid-catalyzed cyclization.

Optimization Insight :

- Catalyst: Scandium triflate (Sc(OTf)₃, 10 mol%) enhances regioselectivity.

- Solvent: Ethanol/water (9:1) minimizes side reactions.

- Yield: 74% with >90% enantiomeric excess (ee).

Oxidation to 1,1-Dioxido Sulfone

The sulfide moiety in the thiazepane ring is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA).

Procedure :

- Dissolve I (1.0 equiv) in dichloromethane (DCM) at 0°C.

- Add mCPBA (2.2 equiv) portionwise.

- Stir for 4 hours at 0°C, then warm to room temperature.

- Quench with sodium thiosulfate, extract with DCM, and purify via silica chromatography.

Critical Parameters :

- Temperature control prevents over-oxidation to sulfonic acids.

- Yield: 85% for 7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane (II ).

Analytical Confirmation :

- ¹³C NMR (101 MHz, CDCl₃) : δ 55.2 (SO₂), 52.8 (N–CH₂), 48.1 (S–CH₂).

- IR (KBr) : 1290 cm⁻¹ (asymmetric SO₂ stretch), 1130 cm⁻¹ (symmetric SO₂ stretch).

Coupling with 3-Bromobenzoyl Chloride

The methanone group is introduced via nucleophilic acyl substitution.

Acylation Protocol

- Add II (1.0 equiv) and 3-bromobenzoyl chloride (1.2 equiv) to anhydrous tetrahydrofuran (THF).

- Use Et₃N (2.0 equiv) as a base to scavenge HCl.

- Reflux at 65°C for 6 hours.

Workup :

Mitsunobu Reaction for Sterically Hindered Systems

For low-yielding cases, the Mitsunobu reaction improves efficiency:

- Reagents: Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).

- Solvent: THF at 0°C → room temperature.

- Yield: 89%.

Structural Validation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis confirms the sulfone geometry and substituent orientation:

- S–O bond length : 1.43 Å (consistent with sulfone).

- Dihedral angle : 85° between the thiazepane and 3-bromophenyl planes.

Reaction Optimization Insights

Solvent Effects on Cyclization

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMAc | 68 | 95 |

| DMF | 55 | 89 |

| Toluene | 42 | 78 |

Q & A

Q. What are the standard synthetic routes for (3-bromophenyl)(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, starting with the construction of the 1,4-thiazepane ring followed by coupling with aromatic substituents. Key steps include:

- Thiazepane ring formation : Cyclization of cysteine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.

- Sulfone introduction : Oxidation of the thiazepane sulfide to the 1,1-dioxido form using oxidizing agents like H₂O₂ or m-CPBA.

- Aromatic coupling : Friedel-Crafts acylation or Ullmann-type coupling to attach the 3-bromophenyl and 2-chlorophenyl groups.

Q. Critical factors for yield optimization :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation steps.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Q. Table 1: Reaction Optimization Parameters

| Step | Optimal Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Thiazepane cyclization | NaOH, EtOH, reflux, 12 h | 45–60 | |

| Sulfone oxidation | m-CPBA, CH₂Cl₂, 0°C, 2 h | 85–90 | |

| Aromatic coupling | AlCl₃, DCM, 25°C, 24 h | 50–70 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons/carbons in the thiazepane ring and aromatic substituents. The 1,1-dioxido group deshields adjacent protons (δ 3.5–4.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiazepane core.

- X-ray Crystallography : Confirms the chair conformation of the thiazepane ring and spatial arrangement of substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₆BrClNO₃S: 464.96) .

Q. What are the primary pharmacological targets investigated for this compound?

The compound’s thiazepane sulfone core and halogenated aryl groups suggest activity against:

- GPCRs : Serotonin (5-HT₃) and histamine receptors due to structural similarity to known antagonists .

- Enzymes : Cytochrome P450 isoforms (CYP3A4) via competitive inhibition assays .

- Antimicrobial targets : Gram-positive bacteria (e.g., S. aureus) in MIC assays .

Advanced Research Questions

Q. How can regioselective functionalization of the thiazepane ring be achieved to modify bioactivity?

Regioselectivity challenges arise due to the sulfur and nitrogen atoms in the thiazepane ring. Strategies include:

- Electrophilic substitution : Position 7 (adjacent to sulfur) is more reactive toward electrophiles like Br₂ or NO₂⁺ due to electron-withdrawing sulfone effects.

- Nucleophilic attack : Position 4 (adjacent to nitrogen) reacts with Grignard reagents or organozinc compounds .

Q. Table 2: Functionalization Outcomes

| Reagent | Target Position | Product Application | Yield (%) |

|---|---|---|---|

| Br₂ (1 equiv) | C7 | Brominated analog for SAR | 65 |

| MeMgBr | C4 | Methyl derivative for ADMET | 55 |

Q. How should researchers address contradictory bioactivity data across different assays?

Contradictions may stem from:

- Assay conditions : Varying pH or ionic strength alters compound protonation states. For example, antimicrobial activity against E. coli may vanish at pH > 7.5 .

- Metabolic stability : Liver microsome assays (e.g., rat vs. human) yield divergent half-lives due to CYP isoform specificity .

- Structural analogs : Minor substituent changes (e.g., 2-chlorophenyl vs. 2-fluorophenyl) drastically affect target binding .

Q. Methodological recommendations :

- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial tests).

- Use isotopically labeled compounds (e.g., ¹⁴C) to track metabolic pathways.

Q. What strategies optimize the compound’s stability under physiological conditions?

Q. How can computational methods predict binding modes to biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with 5-HT₃ receptor (PDB ID: 6NP0). The bromophenyl group occupies a hydrophobic pocket, while the sulfone forms hydrogen bonds with Ser168 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. Table 3: Predicted Binding Affinities

| Target | ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT₃ receptor | -9.2 | H-bond (Ser168), π-π (Trp183) |

| CYP3A4 | -7.8 | Hydrophobic (Phe108) |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.